6-Azauridine triphosphate

RNA Polymerase Nucleotide Analogs In Vitro Transcription

6-Azauridine triphosphate (6-azaUTP) is a synthetic triazine nucleotide analog of uridine triphosphate (UTP), featuring a nitrogen substitution at the 6-position of the uracil ring. It functions primarily as an inhibitor and alternative substrate for DNA-dependent RNA polymerases.

Molecular Formula C8H14N3O15P3
Molecular Weight 485.13 g/mol
Cat. No. B12376320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azauridine triphosphate
Molecular FormulaC8H14N3O15P3
Molecular Weight485.13 g/mol
Structural Identifiers
SMILESC1=NN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C8H14N3O15P3/c12-4-1-9-11(8(15)10-4)7-6(14)5(13)3(24-7)2-23-28(19,20)26-29(21,22)25-27(16,17)18/h1,3,5-7,13-14H,2H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/t3-,5?,6+,7-/m1/s1
InChIKeyNCKFQXVRKKNRBB-JAQFRMNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

6-Azauridine Triphosphate: Baseline Procurement and Technical Overview for RNA Polymerase Studies


6-Azauridine triphosphate (6-azaUTP) is a synthetic triazine nucleotide analog of uridine triphosphate (UTP), featuring a nitrogen substitution at the 6-position of the uracil ring [1]. It functions primarily as an inhibitor and alternative substrate for DNA-dependent RNA polymerases [2]. Procuring 6-azaUTP is essential for investigating specific mechanisms of transcriptional regulation and nucleotide metabolism, as its incorporation into RNA provides an alternative pathway for growth inhibition distinct from its monophosphate metabolite [3].

Why 6-Azauridine Triphosphate Cannot Be Substituted by Generic UTP Analogs


Generic substitution with other UTP analogs (e.g., 5-halogenated UTPs) or alternative in-class compounds (e.g., 5-fluorouridine triphosphate, 5-chlorouridine triphosphate) fails to recapitulate the unique interaction profile of 6-azaUTP with RNA polymerase. While halogenated UTPs act as direct UTP substitutes, 6-azaUTP uniquely replaces guanosine triphosphate (GTP) [1] and exhibits a distinct, nonlinear competitive inhibition against UTP itself [2]. This dual antagonism toward both UTP and GTP binding sites is not observed with its close analogs, making it an irreplaceable tool for dissecting specific nucleotide recognition mechanisms in transcription.

6-Azauridine Triphosphate: Quantified Differentiation Evidence Against Key Comparators


Enzymatic Incorporation Efficiency: 5-Modified 6-Azauridine Triphosphate vs. Parent Compound in T7 RNA Polymerase Assays

The parent compound 6-azauridine triphosphate is poorly tolerated by polymerases in RNA synthesis. However, a direct comparative study shows that conjugating a thiophene ring at the 5-position (5-thiopheno-6-azauridine triphosphate) dramatically enhances its enzymatic incorporation efficiency by T7 RNA polymerase. This derivative is incorporated twice as efficiently as the parent 6-azauridine triphosphate [1].

RNA Polymerase Nucleotide Analogs In Vitro Transcription

In Vivo Metabolite Ratio and RNA Incorporation: 6-AzaUTP vs. UTP in Wheat Embryonic Axes

In a plant model system, the in vivo metabolism of 6-azauridine leads to the accumulation of its triphosphate form (6-azaUTP) and its subsequent incorporation into RNA. Under conditions that maximally inhibit UTP biosynthesis, the intracellular ratio of 6-azaUTP to natural UTP reaches approximately 2:1. Consequently, 6-azauridine is substituted for uridine in newly synthesized RNA at a frequency of about 1 in 18 [1].

Plant Biochemistry Metabolism RNA Biology

Differential Inhibition Kinetics: 6-Azauridine Triphosphate vs. Natural Substrates in E. coli RNA Polymerase

Kinetic analysis of 6-azauridine triphosphate with E. coli RNA polymerase reveals a unique dual-mode interaction. Against GTP, it exhibits a combination of competitive inhibition and substitution (fish-shaped Lineweaver-Burk plots). Conversely, against UTP, it produces nonlinear concave curves, indicative of a distinct competitive inhibition mechanism. This contrasts with 5-halogenated UTPs which function solely as UTP substitutes [1]. Furthermore, 6-azauridine triphosphate uniquely replaces GTP, a function not shared by UTP or other UTP analogs like 5-fluorouridine triphosphate [2].

Enzyme Kinetics RNA Polymerase Competitive Inhibition

Impact on Nucleotide Pools: 6-Azauridine Triphosphate vs. Other Pyrimidine Analogs

Treatment with 6-azauridine leads to a depletion of intracellular UTP and cytidine triphosphate (CTP) pools. In TA3 mammary tumor cells, 6-azauridine causes a decrease in GTP levels, an effect not observed in host liver tissue [1]. Furthermore, pretreatment with 6-azauridine can enhance the cellular uptake of other nucleotide analogs, such as causing a 2.5-fold increase in the uptake of [14C]fluorouridine (FUrd) [2]. This potentiating effect is a specific consequence of 6-azauridine's metabolic action.

Nucleotide Metabolism Cancer Cell Biology Pharmacodynamics

Optimal Application Scenarios for Procuring 6-Azauridine Triphosphate Based on Evidence


Investigating RNA Polymerase Nucleotide Recognition and Dual-Substrate Inhibition

Researchers studying the fidelity and substrate recognition of RNA polymerases should procure 6-azaUTP for its unique ability to interact with both the UTP and GTP binding sites. Its kinetic profile, showing combined competitive inhibition and substitution for GTP, and distinct competitive inhibition for UTP, makes it an invaluable tool for dissecting the structural determinants of nucleotide binding pockets, a function not replicable by standard halogenated UTPs or GTP analogs alone [1][2].

In Vivo Studies of Pyrimidine Metabolism and RNA Incorporation in Plant Models

For in vivo studies in plant systems aimed at quantifying the metabolic fate of antimetabolites, 6-azaUTP is a critical analyte. The established in vivo ratio of 6-azaUTP to UTP (2:1) and the quantifiable RNA substitution rate (1 in 18) in wheat embryonic axes provide a precise framework for designing and interpreting experiments on growth inhibition via RNA incorporation [3].

Potentiating Cellular Uptake of Co-Administered Nucleoside Analogs

6-Azauridine (the prodrug of 6-azaUTP) is the compound of choice for experimental designs aiming to perturb nucleotide pools to enhance the uptake and efficacy of other nucleoside analogs. Its demonstrated ability to cause a 2.5-fold increase in the cellular uptake of 5-fluorouridine in specific tumor models provides a quantitative rationale for its use in combination studies, a feature that distinguishes it from other simple UTP competitors [4].

Benchmarking 'Polymerase-Friendly' Nucleotide Analogs

In the development of novel modified nucleotides for synthetic biology, 6-azaUTP serves as an essential negative control and benchmark. Its known poor tolerance by polymerases (quantified by its 2-fold lower incorporation efficiency compared to its 5-thiopheno derivative) provides a baseline for evaluating and validating the performance of newly engineered 'polymerase-friendly' analogs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Azauridine triphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.